

Introduction: Strategic Importance of 3-Benzoylbenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Benzoylbenzyl bromide*

Cat. No.: B023886

[Get Quote](#)

3-Benzoylbenzyl bromide, also known by its IUPAC name [3-(bromomethyl)phenyl]-phenylmethanone, is a bifunctional organic compound of significant interest in synthetic chemistry.^{[1][2]} Its structure incorporates a reactive benzylic bromide handle and a stable benzophenone moiety. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of a bulky, photoactive, or otherwise functional benzophenone group is required. The benzylic bromide provides a site for facile nucleophilic substitution, allowing for its covalent attachment to a wide range of substrates, while the benzophenone core can impart specific steric, electronic, or photophysical properties to the target molecule. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and protocols.

Part 1: Core Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. **3-Benzoylbenzyl bromide** is unequivocally identified by its CAS (Chemical Abstracts Service) Registry Number.

Key Identifiers:

- CAS Number: 22071-24-5^{[1][2][3]}
- IUPAC Name: [3-(bromomethyl)phenyl]-phenylmethanone^{[1][2]}

- Common Synonyms: 3-(Bromomethyl)benzophenone[2]
- Molecular Formula: C₁₄H₁₁BrO[1][2]
- EC Number: 244-761-9[3][4]

Caption: Chemical structure of **3-Benzoylbenzyl bromide**.

A summary of its key physical and computed properties is presented below. These values are critical for designing experimental conditions, such as solvent selection and purification methods.

Property	Value	Source
Molecular Weight	275.14 g/mol	[1][2]
Appearance	Typically a solid (specific form not detailed in sources)	General Knowledge
XLogP3	3.8	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	3	[2]

Part 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of **3-Benzoylbenzyl bromide** involves the free-radical bromination of the benzylic methyl group of 3-methylbenzophenone. This transformation is a classic example of the Wohl-Ziegler reaction.

Reaction Principle: The reaction leverages the relative weakness of the C-H bonds at the benzylic position. A radical initiator, such as benzoyl peroxide or AIBN, generates a bromine radical from N-bromosuccinimide (NBS). This bromine radical selectively abstracts a hydrogen atom from the methyl group of 3-methylbenzophenone, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of NBS to form the desired product and

a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (historically) or cyclohexane is crucial to ensure that NBS does not dissolve and that the bromine concentration remains low, which suppresses competing ionic side reactions.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Benzoylbenzyl bromide** via Wohl-Ziegler bromination.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for benzylic bromination.[\[5\]](#)

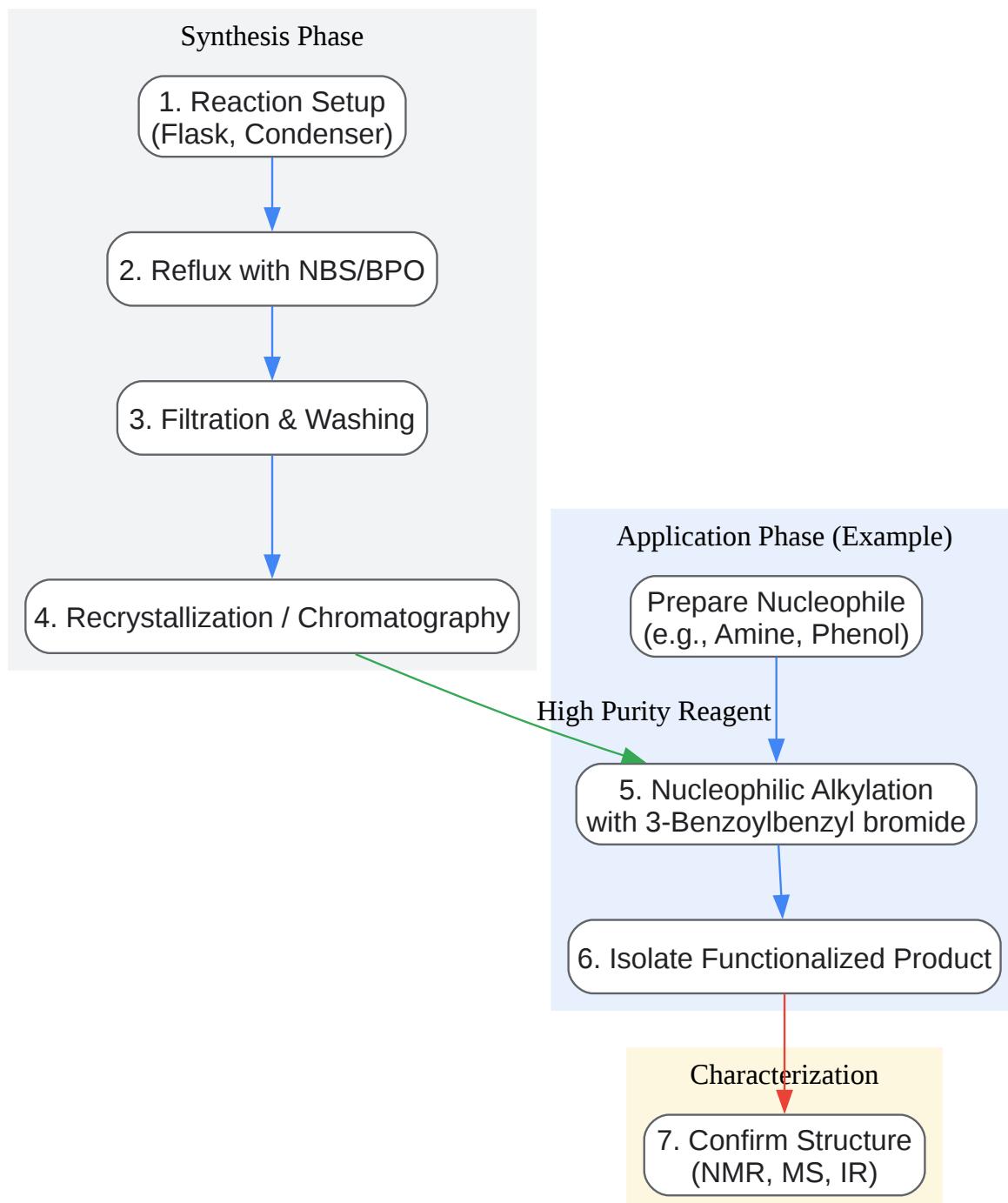
Materials:

- 3-Methylbenzophenone
- N-bromosuccinimide (NBS)
- Benzoyl peroxide (BPO)
- Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane
- Reaction flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-methylbenzophenone (1.0 eq) in carbon tetrachloride.

- Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq) to the solution.[5]
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats. For a more rigorous approach, thin-layer chromatography (TLC) can be used.
- Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[5]
- Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
- Final Purification: The crude **3-Benzoylbenzyl bromide** can be further purified by recrystallization or column chromatography to achieve high purity.


Part 3: Reactivity and Applications in Drug Development

The synthetic utility of **3-Benzoylbenzyl bromide** is dominated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile, making the molecule a potent "benzoylbenzylating" agent.

Core Reactivity:

- Nucleophilic Substitution (S_N2/S_N1): The C-Br bond is polarized and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions). The reaction can proceed via an S_N2 mechanism or, under conditions that favor carbocation formation, an S_N1 mechanism, due to the resonance stabilization of the resulting benzyl carbocation.[6]

- Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols and carboxylic acids in multi-step synthesis.^[7] **3-Benzoylbenzyl bromide** allows for the introduction of a modified benzyl protecting group, which may offer different cleavage conditions or additional functionality.

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to application of **3-Benzoylbenzyl bromide**.

Applications in Research:

- **Pharmaceutical Intermediates:** As a versatile building block, it is used to synthesize more complex molecules with potential biological activity.[\[1\]](#) The introduction of the benzoylbenzyl moiety can influence a drug candidate's properties, such as its size, lipophilicity, and ability to engage in pi-stacking interactions with biological targets. The strategic placement of bromine can also be a tool in drug design to enhance therapeutic activity or modify metabolism.[\[8\]](#)
- **Photoaffinity Labeling:** The benzophenone group is a well-known photo-crosslinker. Upon irradiation with UV light, it can form a covalent bond with nearby C-H bonds. By incorporating **3-Benzoylbenzyl bromide** into a ligand, researchers can create probes to identify and map the binding sites of proteins.
- **Materials Science:** It can be used to functionalize polymers and surfaces.[\[9\]](#) Grafting this molecule onto a material can alter its surface properties, such as hydrophobicity or refractive index, or introduce a site for further chemical modification.

Part 4: Safety, Handling, and Storage

3-Benzoylbenzyl bromide is a reactive and hazardous chemical that must be handled with appropriate precautions.[\[4\]](#)

Hazard Identification:

- **Skin Irritation:** Causes skin irritation.[\[2\]](#)[\[4\]](#)
- **Eye Damage:** Causes serious eye irritation/damage.[\[2\]](#)[\[4\]](#)
- **Respiratory Irritation:** Harmful if inhaled and may cause respiratory irritation.[\[2\]](#)[\[4\]](#)
- **Lachrymator:** Like many benzyl bromides, it is expected to be a lachrymator (tear-producing agent).[\[10\]](#)

Recommended Handling Procedures:

- **Engineering Controls:** Always work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. After handling, wash hands thoroughly.
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
- Keep away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[11]
- The compound may be moisture and light-sensitive; storage under an inert atmosphere and in an amber vial is recommended for long-term stability.[12]

Conclusion

3-Benzoylbenzyl bromide (CAS: 22071-24-5) is a strategically important reagent whose value lies in its dual functionality. Its well-defined synthesis via free-radical bromination and the predictable reactivity of its benzylic bromide group make it a reliable tool for researchers. For professionals in drug discovery and materials science, this compound offers a straightforward method to incorporate the benzophenone moiety, enabling the development of novel therapeutics, advanced molecular probes, and functionalized materials. Adherence to strict safety protocols is mandatory for its handling and use.

References

- Synthesis of 3-bromomethyl-benzophenone. PrepChem.com. [Link]
- 3-Benzoyloxybenzyl bromide | C14H13BrO | CID 1502047. PubChem - NIH. [Link]
- 3-(Bromomethyl)benzophenone | C14H11BrO | CID 89586. PubChem - NIH. [Link]
- The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Medium. [Link]
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Quora. [Link]
- Benzyl Bromide. Anshul Specialty Molecules. [Link]

- Benzyl bromide. Wikipedia. [Link]
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). SpringerLink. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 3-(Bromomethyl)benzophenone | C14H11BrO | CID 89586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Benzoylbenzyl bromide - Safety Data Sheet [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. quora.com [quora.com]
- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. chemimpex.com [chemimpex.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Introduction: Strategic Importance of 3-Benzoylbenzyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023886#3-benzoylbenzyl-bromide-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com